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Cyclotide C, partial -

Cyclotide C, partial

Catalog Number: EVT-246239
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Cyclotide C, partial, is a member of a unique class of plant-derived cyclic peptides known as cyclotides. These compounds are characterized by their robust cyclic structure and a conserved cystine knot motif, which contributes to their stability and biological activity. Cyclotides are primarily found in plants of the Violaceae family, such as Viola tricolor and Hybanthus enneaspermus. Due to their diverse biological activities, including antimicrobial, insecticidal, and cytotoxic properties, cyclotides have garnered significant interest in pharmacological research.

Source and Classification

Cyclotide C is extracted from various plant species, particularly those in the Violaceae family. The classification of cyclotides is based on their amino acid sequence and structural features. Cyclotide C falls under the broader category of cyclic cystine-knot peptides, which are recognized for their distinctive cyclic backbone formed by disulfide bonds between cysteine residues. This structural motif not only enhances their stability but also influences their interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of cyclotide C can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method employs either tert-butoxycarbonyl (Boc) or 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry to construct the linear precursor of the cyclotide. The Fmoc strategy is preferred due to its compatibility with automation and less corrosive reagents .
  2. Native Chemical Ligation (NCL): Following SPPS, cyclization is typically achieved through NCL, where thiolactone intermediates undergo a stepwise ring expansion to form the cyclic structure .
  3. SICLOPPS Technology: This innovative biosynthetic approach utilizes split inteins for the circularization of peptides in vivo, allowing for efficient production of cyclotides from linear precursors .

Technical Details

The SPPS process involves coupling and deprotection steps monitored by colorimetric assays. Cyclization is followed by oxidation to ensure proper disulfide bond formation, critical for maintaining the structural integrity of cyclotide C .

Molecular Structure Analysis

Structure

Cyclotide C features a compact structure stabilized by multiple disulfide bonds forming a cystine knot motif. The typical molecular mass of cyclotides ranges from 2700 to 3500 Da, with specific sequences contributing to their unique properties .

Data

Analytical techniques such as Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed to confirm the molecular weight and purity of synthesized cyclotides .

Chemical Reactions Analysis

Reactions

Cyclotide C participates in various chemical reactions primarily involving disulfide bond formation during its synthesis. The oxidation of cysteine residues plays a crucial role in stabilizing the cyclic structure.

Technical Details

The use of oxidizing agents during synthesis ensures that the correct folding occurs, allowing for the formation of the characteristic cystine knot structure that defines cyclotides .

Mechanism of Action

Process

Cyclotide C exerts its biological effects through specific interactions with cellular membranes and proteins. The mechanism often involves membrane disruption or modulation of protein activity due to its amphipathic nature.

Data

Studies have shown that cyclotides can interact with membrane lipids, leading to cytotoxic effects against various cancer cell lines. The precise mechanism involves binding to phosphatidylethanolamine and other membrane components, which facilitates cellular uptake and subsequent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Cyclotide C exhibits high thermal stability and resistance to proteolytic degradation due to its cyclic structure. These properties make it an attractive candidate for therapeutic applications.

Chemical Properties

The solubility profile of cyclotide C varies depending on its amino acid composition and modifications made during synthesis. Generally, they are soluble in polar solvents but exhibit hydrophobic characteristics that influence their interactions with biological membranes .

Applications

Scientific Uses

Cyclotide C has potential applications in drug development due to its diverse biological activities:

  • Antimicrobial Agents: Its ability to disrupt bacterial membranes positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics: The cytotoxic effects observed in cancer cell lines suggest possible applications in oncology.
  • Biotechnology: Cyclotides can be engineered for targeted delivery systems or as scaffolds for drug design due to their stability and bioactivity .
Phylogenetic Distribution & Evolutionary Origins of Cyclotide C

Taxonomic Occurrence in Plant Lineages

Cyclotide C belongs to the cyclic cystine knot (CCK) family, characterized by a head-to-tail cyclic backbone and three interlocked disulfide bonds. Its distribution is phylogenetically constrained, with significant occurrence in Violaceae (violet family), Rubiaceae (coffee family), and Fabaceae (legume family). In Violaceae, cyclotides are ubiquitous, with every species producing diverse suites of these peptides. For example, transcriptomic analyses of Viola species revealed 157 novel precursor sequences, indicating extensive diversification within this lineage [1]. In contrast, Rubiaceae exhibits sparse cyclotide production, confirmed by screening 197 plants where only 15 species (primarily Violaceae) expressed detectable cyclotides [2].

Table 1: Taxonomic Distribution of Cyclotide C

Plant FamilyOccurrence FrequencyNotable GeneraKey Features
ViolaceaeUbiquitous (100%)Viola, HybanthusHigh diversity (e.g., 41 cyclotides in V. anagae)
RubiaceaeSparse (~5%)Oldenlandia, PalicoureaLimited to specific clades (e.g., O. affinis)
FabaceaeIsolated occurrencesClitoria, PhaseolusChimeric precursors via HGT

Comparative Prevalence in Violaceae vs. Rubiaceae Lineages

Violaceae cyclotides display exceptional structural diversity, with individual species like Viola tricolor expressing up to 168 cyclotides [9]. Mass spectrometry of Canary Islands violets (V. anagae, V. palmensis) identified 23–41 cyclotides per species, many unique to specific populations or environments [10]. Conversely, Rubiaceae cyclotides are restricted to few species (e.g., Oldenlandia affinis), with limited structural variation. This disparity arises from divergent evolutionary trajectories: Violaceae underwent widespread gene duplication and neofunctionalization, while Rubiaceae retained ancestral cyclotide genes only in specialized lineages [1] [5].

Horizontal Gene Transfer Mechanisms in Fabaceae Cyclotide C Homologs

Cyclotide C homologs in Fabaceae (e.g., Clitoria ternatea) originate from horizontal gene transfer (HGT) events. Genomic analyses reveal chimeric precursors combining albumin-1 domains with cyclotide modules, absent in ancestral Fabaceae genomes [6] [7]. The proposed mechanism involves:

  • HGT from Violaceae/Rubiaceae: Capture of cyclotide-encoding sequences via viral vectors or direct DNA uptake.
  • Fusion with albumin genes: Creation of novel open reading frames (e.g., Oak4-like precursors) [2].
  • Neofunctionalization: Acquisition of legume-specific roles (e.g., nodulation defense) [7].Butelase-1, a ligase in C. ternatea, exemplifies post-transfer adaptation, enabling efficient cyclization through convergent evolution of processing enzymes [8].

Evolutionary Pressure Driving Structural Diversification

Adaptive Selection for Hypervariable Loop Regions

Cyclotide C’s loops 2, 3, 5, and 6 exhibit hypervariability driven by pathogen co-evolution. These loops display positive selection (dN/dS > 1), with mutations enhancing membrane targeting in specific ecological niches [3] [8]. Key adaptations include:

  • Loop 5: Hydrophobic residue enrichment in violaceous cyclotides (e.g., Viphi C from V. philippica) for insecticidal activity [1].
  • Loop 6: Charge modulation (e.g., Asn → Asp substitutions) for pH-dependent membrane pore formation [2].Functional assays confirm these loops govern bioactivity: Grafting non-native sequences into loop 5 altered hemolytic potency but preserved the CCK scaffold [3] [8].

Table 2: Functional Adaptations in Cyclotide C Loop Regions

Loop RegionConserved MotifsFunctional RoleEvolutionary Pressure
Loop 1Cys-Glu/Ser-Thr-CysStructural stability (H-bonding)Stabilize CCK under thermal stress
Loop 5[VIL]-Pro (Möbius) / Gly (Bracelet)Membrane insertionInsect/pathogen specificity
Loop 6Asn/Asp-Cys (processing site)Cyclization efficiencyAdaptation to host AEP specificity

Convergent Evolution of Chimeric Precursor Proteins

Cyclotide C biosynthesis involves precursors with divergent architectures across lineages:

  • Violaceae: Multi-domain precursors (e.g., Vok1-type) with N-terminal repeats (NTR) and C-terminal tails (CTR) enabling tandem cyclotide arrays [1] [6].
  • Fabaceae: Albumin-1-cyclotide fusions (e.g., Oak1-type), where Cyclotide C replaces albumin-1b chains [2] [6].
  • Poaceae: Linear cyclotide derivatives (e.g., Panitide L1) lacking cyclic backbones, indicating intermediate evolution [6].

Table 3: Convergent Evolution of Cyclotide C Precursors

LineagePrecursor ArchitectureProcessing EnzymesEvolutionary Origin
ViolaceaeER-NTR-CD-CTRViolina AEPLineage-specific gene duplication
FabaceaeAlbumin-1-CD-CTRButelase-1HGT + domain fusion
PoaceaeER-NTPP-CD (linear)Unknown proteaseDivergent cyclization loss

This convergence reflects adaptive solutions to ecological constraints: Violaceae precursors optimize mass production for broad defense, while Fabaceae chimeras integrate cyclotides into existing stress-response pathways [2] [6] [7].

Properties

Product Name

Cyclotide C, partial

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